Product packaging for Carvone-5,6-oxide, cis-(+)-(Cat. No.:CAS No. 39903-98-5)

Carvone-5,6-oxide, cis-(+)-

Cat. No.: B12933978
CAS No.: 39903-98-5
M. Wt: 166.22 g/mol
InChI Key: YGMNGQDLUQECTO-QNSHHTMESA-N
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Description

Contextualization within Monoterpene Epoxides

Monoterpene epoxides are a class of organic compounds derived from monoterpenes, which are composed of two isoprene (B109036) units. These epoxides are characterized by a three-membered ring containing an oxygen atom, a feature that imparts significant reactivity. ontosight.ai Due to the high reactivity of their double bonds, terpenes can be oxidized to form these valuable epoxides, which serve as crucial precursors and intermediates in numerous chemical processes. nih.gov

The study of monoterpene epoxides is an active area of research, with investigations into their synthesis, reactivity, and potential applications. nih.govresearchgate.net For instance, research has explored the epoxidation of various monoterpenes, such as α-pinene, β-pinene, and limonene (B3431351), to produce their corresponding epoxides. researchgate.net These epoxides can undergo further reactions, like isomerization, to yield a variety of other valuable compounds. nih.govresearchgate.net The atmospheric relevance of monoterpene epoxides has also been a subject of study, particularly their role in the formation of secondary organic aerosols. oberlin.edu

Significance of Stereochemistry in Carvone-5,6-oxide, cis-(+)- Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the study of Carvone-5,6-oxide, cis-(+)-. The "cis" designation refers to the stereoisomerism at the epoxide ring, indicating that the substituents are on the same side of the ring. ontosight.ai The "(+)" sign denotes its dextrorotatory optical activity. The specific stereochemistry of carvone (B1668592) oxides, including the cis and trans isomers, can be controlled during synthesis. researchgate.net

The inherent chirality of Carvone-5,6-oxide, cis-(+)-, derived from its natural precursor carvone, makes it a valuable chiral synthon. This means it can be used to introduce specific stereocenters into new, more complex molecules during asymmetric synthesis. The ability to control the stereochemical outcome of reactions involving carvone oxides is a key focus of research, as different stereoisomers can exhibit distinct biological activities and chemical properties. mdpi.com

Overview of Current Research Landscape on Carvone Oxides

Current research on carvone oxides is multifaceted, exploring their synthesis, reactivity, and potential applications. Scientists are investigating various synthetic methods to produce carvone oxides with high chemo- and stereoselectivity. smolecule.com Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the reaction mechanisms and predict the outcomes of epoxidation reactions of carvone. rsc.org

The reactivity of the epoxide ring in carvone oxides is a central theme in research. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can introduce new functional groups and create more complex chiral compounds. This reactivity is harnessed in the synthesis of natural products and other biologically active molecules. Furthermore, the biological activities of carvone and its derivatives, including carvone oxides, are being explored for potential applications in various fields. nih.govnih.govmdpi.com

Data on Carvone-5,6-oxide, cis-(+)-

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂ nih.gov
Molecular Weight 166.22 g/mol nih.gov
CAS Number 39903-98-5 chemsrc.com
Appearance Colorless clear liquid (estimated) thegoodscentscompany.com
Specific Gravity 1.02700 to 1.03300 @ 25.00 °C thegoodscentscompany.com
Refractive Index 1.48100 to 1.48700 @ 20.00 °C thegoodscentscompany.com
Boiling Point 105.00 °C @ 5.00 mm Hg thegoodscentscompany.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B12933978 Carvone-5,6-oxide, cis-(+)- CAS No. 39903-98-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39903-98-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1R,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9-,10+/m1/s1

InChI Key

YGMNGQDLUQECTO-QNSHHTMESA-N

Isomeric SMILES

CC(=C)[C@H]1C[C@@H]2[C@@](O2)(C(=O)C1)C

Canonical SMILES

CC(=C)C1CC2C(O2)(C(=O)C1)C

Origin of Product

United States

Synthetic Methodologies and Strategies for Carvone 5,6 Oxide, Cis +

Regio- and Stereoselective Epoxidation of Carvone (B1668592) Precursors

The selective epoxidation of one of the two double bonds in the carvone molecule is the cornerstone of synthesizing Carvone-5,6-oxide, cis-(+)-. Various methods have been developed to control which double bond reacts and in what spatial orientation.

Peroxyacid-Mediated Epoxidations (e.g., m-CPBA, MMPP)

Peroxyacids are widely used reagents for the epoxidation of alkenes. Their effectiveness is based on the electrophilic nature of the peroxyacid, which preferentially reacts with electron-rich double bonds. acs.org In the case of carvone, the isolated double bond in the isopropenyl side chain is more electron-rich than the α,β-unsaturated ketone in the cyclohexene (B86901) ring.

Consequently, reagents like meta-chloroperoxybenzoic acid (m-CPBA) and magnesium monoperoxyphthalate (MMPP) selectively epoxidize the external double bond, leaving the electron-deficient α,β-unsaturated ketone untouched. researchgate.netnih.gov The reaction with m-CPBA is typically carried out in a solvent like dichloromethane (B109758) at low temperatures. nih.govsquarespace.com This method has been reported to yield the desired epoxide in good yields. nih.gov Theoretical studies using density functional theory (DFT) have confirmed the high chemoselectivity of peracetic acid for the isopropenyl group's double bond. rsc.org

Table 1: Peroxyacid-Mediated Epoxidation of Carvone

Reagent Target Double Bond Product Reported Yield Reference
m-CPBA Isopropenyl Carvone-7,8-oxide 78% acs.org
m-CPBA Isopropenyl (5R)-8-Epoxycarvotanacetone 66% nih.gov

Catalytic Epoxidation Systems (e.g., Metal-Organic Frameworks, Molybdenum-based Catalysts)

Catalytic systems offer an alternative approach to epoxidation, often with improved selectivity and more environmentally friendly conditions.

Metal-Organic Frameworks (MOFs): MOFs are porous crystalline materials that can act as versatile heterogeneous catalysts. semanticscholar.org Certain zirconium-based MOFs, such as Zr-abtc, have demonstrated high substrate conversion and product selectivity in the epoxidation of the electron-deficient C=C bond in α,β-unsaturated ketones using hydrogen peroxide as an oxidant. researchgate.net This selectivity points to a nucleophilic oxidation mechanism. researchgate.net The use of MOFs can provide a platform for olefin epoxidation through the exchange of metal nodes. nih.gov

Molybdenum-based Catalysts: Soluble molybdenum complexes, such as those derived from Schiff base ligands, have proven to be effective homogeneous catalysts for alkene epoxidation. mdpi.comresearchgate.net These catalysts can achieve high reactivity and selectivity. mdpi.com Molybdenum-based catalysts have been utilized in the epoxidation of various olefins, including those of biomass origin like carveol, a derivative of carvone. nih.gov

Alkaline Epoxidation Approaches

In contrast to peroxyacid-mediated methods, alkaline epoxidation targets the electron-deficient α,β-unsaturated double bond of the enone system. acs.orgdatapdf.com This method typically employs hydrogen peroxide in the presence of a base, such as sodium hydroxide, in a solvent like methanol. squarespace.comacs.org The reaction proceeds through a nucleophilic attack of the hydroperoxide anion on the β-carbon of the enone. This approach is highly regiospecific for the conjugated double bond, yielding carvone-1,2-oxide. squarespace.comacs.org

Enantioselective Synthesis and Chiral Induction Approaches for Carvone-5,6-oxide, cis-(+)-

Achieving enantioselectivity in the synthesis of Carvone-5,6-oxide, cis-(+)- is crucial. The inherent chirality of the starting carvone molecule can influence the stereochemical outcome of the epoxidation. researchgate.net

Organocatalysis has emerged as a powerful tool for enantioselective transformations. For instance, the diastereoselective synthesis of carvone epoxides has been achieved using a two-step route involving a bromoester intermediate, with organocatalysts like proline, quinidine, and diphenylprolinol inducing moderate diastereoselection. mdpi.com While the epoxidation of the isopropenyl group with m-CPBA is generally not diastereoselective, enantioselective systems such as the Sharpless or Jacobsen-Katsuki epoxidations, which utilize a chiral catalyst in conjunction with an oxidant like tert-butyl hydroperoxide, could potentially achieve stereoselectivity. nih.gov

Derivatization and Further Chemical Transformations of Carvone-5,6-oxide, cis-(+)-

The strained oxirane ring of Carvone-5,6-oxide, cis-(+)- makes it a valuable intermediate for further chemical transformations, primarily through ring-opening reactions.

Epoxide Ring-Opening Reactions

The epoxide ring can be opened by a variety of nucleophiles under either acidic or basic conditions. nih.govpku.edu.cn These reactions are highly useful for creating diverse 1,2-disubstituted compounds. nih.gov

Under basic or nucleophilic conditions , the attack typically occurs at the less sterically hindered carbon atom via an SN2 mechanism. chemistrysteps.comlibretexts.org This results in the formation of trans or anti-products. chemistrysteps.com

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack can occur at the more substituted carbon, especially if a tertiary carbocation-like intermediate can be stabilized. libretexts.orglibretexts.org This can also lead to trans products. openstax.org

The regioselectivity of the ring-opening is dependent on the reaction conditions and the structure of the epoxide. openstax.org For example, the reaction of epoxides with anhydrous hydrohalic acids (HX) can produce trans-halohydrins. libretexts.org

Table 2: Chemical Compounds Mentioned

Compound Name Synonym(s)
Carvone-5,6-oxide, cis-(+)- 1,6-Epoxydihydrocarvone
(R)-(-)-Carvone
meta-chloroperoxybenzoic acid m-CPBA
Magnesium monoperoxyphthalate MMPP
Hydrogen peroxide
Sodium hydroxide
Proline
Quinidine
Diphenylprolinol
tert-butyl hydroperoxide TBHP
Carvone-7,8-oxide
(5R)-8-Epoxycarvotanacetone
Carvone-1,2-oxide

Rearrangement Reactions of the Epoxide Moiety

The strained oxirane ring of Carvone-5,6-oxide, cis-(+)- makes it susceptible to a variety of rearrangement reactions, often catalyzed by Lewis acids. These reactions can lead to the formation of valuable carbonyl compounds. A notable example is the Meinwald rearrangement, which transforms epoxides into aldehydes or ketones.

In the context of terpene-derived epoxides, bismuth triflate (Bi(OTf)₃) has been identified as a highly effective catalyst for this rearrangement under mild conditions. For instance, the rearrangement of carvone-8,9-oxide, a related isomer, yields the desired aldehyde structures in high yields with low catalyst loading (1 mol%) and short reaction times (3 hours). This sustainable approach highlights the potential for efficient transformation of carvone epoxides. nih.gov

However, the specific positioning of functional groups in relation to the epoxide ring can significantly influence reactivity. For example, attempts to induce a Lewis acid-catalyzed rearrangement of carvone-1,2-oxide have been unsuccessful. It is believed that the adjacent carbonyl group stabilizes the epoxide, thereby preventing the rearrangement from occurring under various catalytic conditions. nih.gov This underscores the nuanced reactivity of different carvone-derived epoxides.

The table below summarizes the conditions and outcomes for the rearrangement of a related carvone epoxide, illustrating the principles that can be applied to Carvone-5,6-oxide, cis-(+)-.

SubstrateCatalystCatalyst LoadingSolventTemperatureReaction TimeProductYield
(+)-Limonene oxide (model substrate)Bismuth triflate (Bi(OTf)₃)1 mol%Not specifiedMild3 hoursDihydrocarvoneHigh
Carvone-8,9-oxideBismuth triflate (Bi(OTf)₃)1 mol%Not specifiedMildNot specifiedAldehyde structuresHigh
Carvone-1,2-oxideVarious Lewis acids (FeCl₃, CuCl, ZnBr₂, BF₃·Et₂O, AlCl₃, etc.)1 mol%THF40 °CNot specifiedNo reaction0%
Table 1: Lewis Acid-Catalyzed Rearrangement of Terpene-Derived Epoxides. nih.gov

Synthesis of Advanced Intermediates from Carvone-5,6-oxide

Carvone-5,6-oxide, cis-(+)- serves as a valuable chiral building block for the synthesis of complex and biologically active molecules. Its reactive epoxide ring allows for nucleophilic attack, leading to the formation of diverse and advanced chemical intermediates.

A significant application is the synthesis of enantiomerically pure morphans. Starting from (R)-carvone, the corresponding epoxide is formed. This epoxide then undergoes a domino reaction initiated by epoxide opening with a primary amine, followed by an intramolecular conjugate addition of the resulting secondary amine to the α,β-unsaturated ketone. This efficient two-step process establishes the morphan scaffold, a core structure in many opioid and σ receptor ligands. researchgate.net This methodology allows for the introduction of diversity at three positions of the morphan system, leading to a library of 26 distinct morphan derivatives. researchgate.net

Starting MaterialKey ReagentsReaction TypeIntermediate/ProductSignificance
(R)-Carvone1. mCPBA 2. RNH₂, LiClO₄Epoxidation followed by Domino Reaction (epoxide opening/intramolecular conjugate addition)Enantiomerically pure 4-hydroxymorphan-7-onesCore scaffold for opioid and σ receptor ligands
Table 2: Synthesis of Morphan Scaffolds from Carvone Epoxide. researchgate.net

Another innovative use of carvone epoxides is in the synthesis of non-natural cannabidiol (B1668261) (CBD) analogues. A Lewis acid-mediated reaction unites epoxy-carvone silyl (B83357) ethers with anisole (B1667542) derivatives. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) acts as a mild Lewis acid to facilitate this union, which is significant as it can utilize both diastereomers of the epoxy-carvone and avoids the need for sensitive organometallic reagents. nih.gov This approach opens avenues for creating novel cannabinoid-like structures with potential therapeutic applications.

Green Chemistry Approaches in Carvone-5,6-oxide Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods, and the synthesis of Carvone-5,6-oxide is no exception. Green chemistry principles focus on reducing waste, using less hazardous chemicals, and employing energy-efficient processes.

One promising green approach is the use of biocatalysts. The enzymatic oxidation of carvone has been achieved using cytochrome P450cin, offering a selective and environmentally friendly alternative to traditional oxidizing agents. mdpi.com Chemoenzymatic methods have also been developed, combining the selectivity of enzymes with chemical steps to achieve the desired transformation under greener conditions. mdpi.com

The use of heterogeneous catalysts and safer oxidants is another key aspect of green synthesis. Hydrotalcites, in combination with hydrogen peroxide, have been employed for the epoxidation of carvone. mdpi.com Hydrogen peroxide is an ideal green oxidant as its only byproduct is water.

Furthermore, alternative energy sources are being explored to enhance reaction rates and reduce energy consumption. Ultrasound-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions. researchgate.netmdpi.com The application of ultrasound has been shown to be effective in the extraction of carvone and limonene (B3431351) from caraway seeds, suggesting its potential for accelerating the synthesis of carvone derivatives as well. researchgate.net

The following table summarizes some of the green chemistry approaches that have been investigated for the synthesis of carvone epoxides.

Green ApproachMethodAdvantages
BiocatalysisEnzymatic oxidation with cytochrome P450cinHigh selectivity, mild reaction conditions, environmentally friendly
Greener ReagentsUse of hydrotalcites and hydrogen peroxideAvoids toxic heavy metal catalysts, water is the only byproduct from the oxidant
Alternative EnergyUltrasound-assisted synthesisReduced reaction times, lower energy consumption, potentially higher yields
Table 3: Green Chemistry Approaches in the Synthesis of Carvone Epoxides. mdpi.comresearchgate.netmdpi.comresearchgate.net

Reaction Mechanisms and Selectivity Studies

Detailed Investigations of Epoxidation Mechanisms of Carvone (B1668592)

The epoxidation of carvone, particularly R-carvone, with reagents like peracetic acid has been a subject of in-depth theoretical examination to understand the underlying principles of its reactivity and selectivity. rsc.orgrsc.orgresearchgate.net

The epoxidation of R-carvone with peracetic acid has been comprehensively analyzed using Molecular Electron Density Theory (MEDT). rsc.orgrsc.orgnih.gov This modern chemical reactivity theory posits that the capacity for electron density to change, rather than molecular orbital interactions, governs molecular reactivity. mdpi.com Within the MEDT framework, the reaction was studied using DFT calculations at the B3LYP/6-311G(d,p) computational level. rsc.orgrsc.orgresearchgate.net

Analysis of Conceptual DFT (CDFT) indices classifies R-carvone as a strong electrophile and a moderate nucleophile. nih.gov Further examination of the nucleophilic Pk− Parr functions, which identify the most nucleophilic centers of a molecule, indicates that the non-substituted carbon of the isopropenyl C=C double bond is the most nucleophilic site in R-carvone. nih.gov This finding is crucial as it accounts for the observed chemoselectivity and the asynchronous nature of C-O bond formation during the epoxidation reaction. nih.gov

The study of the transition states (TSs) involved in the epoxidation of R-carvone with peracetic acid reveals key details about the reaction's selectivity. The reaction proceeds via a one-step mechanism. nih.gov The most favorable reaction pathways involve the attack of the peracetic acid on the terminal C=C double bond of the isopropenyl group. rsc.org

A Bonding Evolution Theory (BET) analysis further illuminates the complexity of the bonding changes. rsc.orgresearchgate.net It shows that the formation of the oxirane ring is an asynchronous process that occurs toward the end of the reaction, initiated by the attack of an anionic oxygen on the two carbon atoms of the isopropenyl double bond. rsc.orgresearchgate.net

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping the reaction pathways for carvone epoxidation. researchgate.net Calculations at the B3LYP/6-311G(d,p) level have been used to explore and characterize the chemo- and stereoisomeric reaction paths for both mono- and diepoxidation, as well as the competitive Baeyer-Villiger reaction involving the carbonyl group. rsc.orgrsc.org

These theoretical models successfully predict the experimental outcomes, confirming the high chemoselectivity for the isopropenyl group and the low diastereoselectivity of the epoxidation. rsc.orgresearchgate.net The calculations provide a quantitative basis for these selectivities through the analysis of the energies of the stationary points along the different reaction coordinates. rsc.org The activation enthalpies for the four competitive epoxidation reaction paths range from 11.7 kcal mol−1 (for TS1) to 14.8 kcal mol−1 (for TS3), with the reactions being strongly exothermic. nih.gov

Transition StateAssociated ReactionRelative Enthalpy (kcal mol⁻¹)Gibbs Free Energy (kcal mol⁻¹)
TS1 Epoxidation of isopropenyl group11.720.9
TS2 Epoxidation of isopropenyl groupNot specified21.2
TS3 Epoxidation of conjugated C=C bond14.8Not specified
TS4 Epoxidation of conjugated C=C bondNot specified24.1 (2.9 higher than TS2)

This table presents computed thermodynamic data for the transition states in the epoxidation of R-carvone with peracetic acid, as determined by DFT calculations. Data sourced from Zeroual et al. (2019). rsc.orgnih.gov

Chemo-, Regio-, and Stereoselectivity in Carvone Epoxidation Reactions

Selectivity is a cornerstone concept in the epoxidation of carvone, which possesses two distinct double bonds and a chiral center, leading to potential chemo-, regio-, and stereoisomers. pku.edu.cn

Chemoselectivity : The epoxidation of carvone shows high chemoselectivity. The isolated double bond of the isopropenyl group is significantly more reactive towards electrophilic epoxidizing agents like m-chloroperbenzoic acid (m-CPBA) or peracetic acid than the electron-deficient α,β-unsaturated double bond within the cyclohexenone ring. rsc.orgnih.govresearchgate.net DFT calculations corroborate this, showing a significant energy barrier difference between the transition states for the attack on the two different double bonds. rsc.org

Regioselectivity : The term regioselectivity in this context primarily applies to subsequent ring-opening reactions of the epoxide rather than its formation. However, the initial epoxidation is regiospecific to the double bonds.

Stereoselectivity : The epoxidation of the isopropenyl group with reagents like m-CPBA generally proceeds with low diastereoselectivity, yielding a nearly racemic mixture of the corresponding 7,8-epoxides. mdpi.com This lack of selectivity is explained by the very similar activation energies for the formation of the two diastereomers, as confirmed by computational studies. rsc.orgrsc.org In contrast, epoxidation of the internal, conjugated double bond can be achieved with high diastereoselectivity under different conditions (e.g., basic conditions), where the reaction is controlled by the existing chiral center. researchgate.netmdpi.com

Mechanistic Insights into Epoxide Ring Transformations

The three-membered epoxide ring in carvone oxides is strained and susceptible to ring-opening reactions by various nucleophiles. libretexts.org These transformations are a powerful tool for creating diverse 1,2-disubstituted compounds. nih.gov The mechanism of ring-opening can be categorized as either base-catalyzed or acid-catalyzed, with distinct regiochemical outcomes.

Base-Catalyzed Ring Opening : Under basic or nucleophilic conditions (e.g., with Grignard reagents, sodium methoxide, or basic hydrolysis), the reaction proceeds via an SN2 mechanism. libretexts.org The nucleophile attacks the less sterically hindered carbon of the epoxide. libretexts.org This is driven by the significant ring strain of the epoxide, which facilitates the departure of the oxygen atom, even though it is typically a poor leaving group. libretexts.org For instance, reacting an epoxide with a Grignard reagent results in a primary alcohol with two additional carbons. libretexts.org

Acid-Catalyzed Ring Opening : In the presence of acid, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring toward nucleophilic attack. youtube.com The reaction can proceed through a mechanism with SN1-like character. The nucleophile, which is often weak (like water or an alcohol), preferentially attacks the more substituted carbon atom of the epoxide. libretexts.orgyoutube.com This is because the positive charge in the transition state is better stabilized at the more substituted position. youtube.com The resulting product from acid-catalyzed hydrolysis is a 1,2-diol with a trans stereochemical relationship between the two hydroxyl groups due to the backside attack mechanism. libretexts.org

Recent studies using DFT have also explored the ring-opening alternating copolymerization (ROAC) of epoxides with anhydrides, where the ring-opening of the epoxide is often the rate-controlling step. mdpi.com

Enzymatic and Biocatalytic Transformations of Carvone and Its Epoxides

Microbial Biotransformation Pathways Leading to Carvone (B1668592) Oxides

Microbial systems are widely used for the biotransformation of terpenes like carvone. However, the primary reported pathways involve reduction rather than epoxidation of the endocyclic double bond to form carvone-5,6-oxide. Fungi and bacteria typically catalyze the reduction of the C=C double bond and/or the carbonyl group of carvone.

Research into the microbial metabolism of carvone shows that many microorganisms convert it into derivatives such as carveol, dihydrocarvone, and dihydrocarveol academie-sciences.frresearchgate.net. For instance, the bacteria Pseudomonas putida and Acinetobacter lwoffi have been shown to perform a highly diastereoselective reduction of the endocyclic double bond in both (+)- and (–)-carvone academie-sciences.fr. A. lwoffi can subsequently reduce the carbonyl group to yield dihydrocarveol academie-sciences.fr. Soil microorganisms also primarily degrade carvone into dihydrocarvone and dihydrocarveol nih.gov.

While some bacteria, such as Rhodococcus erythropolis DCL14, have degradation pathways for terpenes that involve epoxides like limonene-1,2-epoxide, their enzymatic machinery in this context is characterized by epoxide hydrolase activity, which opens the epoxide ring to form a diol ftb.com.hrnih.gov. This indicates an enzymatic capability to process epoxides rather than form them from carvone. Direct microbial epoxidation of carvone at the 5,6-position to yield Carvone-5,6-oxide is not a commonly documented biotransformation pathway in the scientific literature. The majority of observed microbial transformations lead to reduction products, as summarized in the table below.

MicroorganismSubstrateMajor ProductsReference
Pseudomonas putida(–)-Carvone(1R,4R)-Dihydrocarvone academie-sciences.fr
Acinetobacter lwoffi(–)-Carvone(1R,4R)-Dihydrocarvone, (1R,2R,4R)-Dihydrocarveol academie-sciences.fr
Soil MicrobesCarvoneDihydrocarvone, Dihydrocarveol nih.gov

Plant-Mediated Bioconversions of Carvone Precursors

Plants are the primary natural source of carvone, synthesizing it from common terpene precursors. The biosynthetic pathway for both (+)-carvone and (–)-carvone is well-established and begins with the precursor geranyl diphosphate (GPP) researchgate.netnih.gov. This process involves a three-step enzymatic cascade.

The formation of (+)-carvone in caraway (Carum carvi) and (–)-carvone in spearmint (Mentha spicata) follows an analogous pathway with stereospecific enzymes nih.govmdpi.com:

Cyclization of GPP: A monoterpene synthase, limonene (B3431351) synthase, cyclizes GPP to form either (+)-limonene in caraway or (–)-limonene in spearmint nih.govmdpi.com.

Allylic Hydroxylation: The limonene intermediate is then hydroxylated at the C6 position by a cytochrome P450-dependent monooxygenase known as limonene-6-hydroxylase (CYP71D18) nih.govnih.govacs.orgresearchgate.net. This reaction yields (+)-trans-carveol from (+)-limonene and (–)-trans-carveol from (–)-limonene nih.govnih.gov.

Dehydrogenation: Finally, the resulting carveol is oxidized to carvone by a NAD+-dependent dehydrogenase, (+)-trans-carveol dehydrogenase nih.govnih.govenzyme-database.org.

The limonene-6-hydroxylase enzyme plays a critical role in controlling the flux of intermediates toward carvone synthesis nih.gov. The substrate's absolute configuration dictates the regiospecificity and facial stereochemistry of the hydroxylation reaction nih.govresearchgate.netnih.gov. While (–)-(4S)-Limonene is hydroxylated with strict specificity to (–)-trans-carveol, (+)-(4R)-limonene can yield multiple products, although (+)-cis-carveol often predominates nih.govnih.gov.

EnzymeFunctionPrecursorProductPlant Source
(+)-Limonene SynthaseCyclizationGeranyl diphosphate(+)-LimoneneCarum carvi (Caraway) researchgate.netnih.gov
(+)-Limonene 6-MonooxygenaseAllylic Hydroxylation(+)-Limonene(+)-trans-CarveolCarum carvi (Caraway) nih.govqmul.ac.uk
(+)-trans-Carveol DehydrogenaseOxidation(+)-trans-Carveol(+)-CarvoneCarum carvi (Caraway) nih.govenzyme-database.org
(–)-Limonene SynthaseCyclizationGeranyl diphosphate(–)-LimoneneMentha spicata (Spearmint) mdpi.com
(–)-Limonene-6-Hydroxylase (CYP71D18)Allylic Hydroxylation(–)-Limonene(–)-trans-CarveolMentha spicata (Spearmint) nih.govresearchgate.net
(–)-Carveol DehydrogenaseOxidation(–)-trans-Carveol(–)-CarvoneMentha spicata (Spearmint) nih.govresearchgate.net

Stereoselective Enzymatic Reactions in Epoxide Formation and Transformation

The selective epoxidation of carvone is a chemical challenge due to the presence of two distinct carbon-carbon double bonds. The endocyclic double bond (C5-C6) is part of an α,β-unsaturated ketone system, making it electron-deficient, while the exocyclic double bond of the isopropenyl group (C8-C9) is electron-rich researchgate.netnih.gov. This electronic difference allows for regioselective chemical epoxidation. Peroxyacids, which are electrophilic, preferentially attack the electron-rich external double bond to form 7,8-carvone epoxides researchgate.netnih.gov. In contrast, nucleophilic reagents like alkaline hydrogen peroxide selectively epoxidize the electron-deficient internal double bond, which would yield Carvone-5,6-oxide researchgate.netchemicalbook.com.

From a biocatalytic perspective, achieving this specific transformation requires enzymes that can perform nucleophilic-type epoxidations or can activate α,β-unsaturated ketones. While specific enzymes for the direct conversion of carvone to Carvone-5,6-oxide are not widely reported, certain classes of enzymes are known to catalyze such reactions. Baeyer-Villiger monooxygenases (BVMOs), such as cyclohexanone monooxygenase (CHMO), are flavin-dependent enzymes capable of oxidizing ketones and aldehydes researchgate.net. Importantly, their synthetic potential has been extended to include the asymmetric epoxidation of electron-poor olefins researchgate.net. This capability makes BVMOs a promising class of biocatalysts for the stereoselective synthesis of epoxides from α,β-unsaturated ketones like carvone, although specific application for producing Carvone-5,6-oxide is an area requiring further research.

Enzyme Engineering for Optimized Carvone Epoxide Synthesis and Reactivity

The development of highly selective biocatalysts for specific reactions that are not efficiently performed by wild-type enzymes often relies on enzyme engineering. Directed evolution is a powerful protein engineering strategy that mimics natural selection in the laboratory to evolve enzymes with desired properties, such as enhanced activity, stability, or altered selectivity researchgate.net. This process involves iterative cycles of gene mutation to create large libraries of enzyme variants, followed by high-throughput screening to identify mutants with improved performance for a target reaction researchgate.net.

This methodology has been successfully applied to Baeyer-Villiger monooxygenases, a class of enzymes relevant to the epoxidation of carvone's electron-deficient double bond. For example, directed evolution has been used to control and even invert the enantioselectivity of cyclohexanone monooxygenase (CHMO) in Baeyer-Villiger oxidations researchgate.netnih.gov. Given that CHMOs are also capable of catalyzing asymmetric epoxidations researchgate.net, these findings suggest a clear path toward developing a biocatalyst for Carvone-5,6-oxide synthesis.

By applying directed evolution to a suitable starting enzyme, such as a CHMO or another monooxygenase, it would be theoretically possible to generate variants with high activity and stereoselectivity for the epoxidation of the C5-C6 double bond of carvone. This approach would involve creating mutant libraries of the enzyme and screening them for the desired product, cis-(+)-Carvone-5,6-oxide. Such an engineered enzyme could provide an efficient and environmentally benign route to this valuable chiral building block.

Theoretical and Computational Chemistry for Carvone 5,6 Oxide, Cis +

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is instrumental in determining optimized geometries, electronic properties, and reactivity indicators for compounds like Carvone-5,6-oxide, cis-(+)-.

DFT calculations can predict the three-dimensional arrangement of atoms in Carvone-5,6-oxide, cis-(+)- with high accuracy, providing bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding the molecule's stability and steric interactions.

Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity, with a smaller gap often suggesting higher reactivity. For instance, a lower HOMO-LUMO energy gap can indicate high chemical reactivity, biological activity, and polarizability. nih.gov The distribution of these frontier orbitals also reveals the likely sites for nucleophilic and electrophilic attack.

The reactivity of epoxides, such as Carvone-5,6-oxide, cis-(+)-, can be further elucidated by calculating activation energies for reactions like the ring-opening with nucleophiles. acs.org DFT methods have been successfully applied to study the mechanism of such reactions, for example, the phenol-epoxide ring-opening, by mapping the free energy changes along the reaction pathway. mdpi.com

PropertyDescriptionTypical Calculated Value (eV)
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.-6.0 to -7.5
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.-0.5 to 1.0
HOMO-LUMO Gap Difference in energy between the HOMO and LUMO; indicates chemical reactivity and stability.5.5 to 8.5

Molecular Dynamics Simulations of Carvone (B1668592) Oxide Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For Carvone-5,6-oxide, cis-(+)-, MD simulations can provide valuable insights into its conformational dynamics, interactions with solvents, and behavior in complex environments.

By simulating the trajectory of the molecule, MD can reveal the preferred conformations of Carvone-5,6-oxide, cis-(+)- and the energy barriers between them. This is particularly important for a flexible molecule with multiple rotatable bonds. Understanding the conformational landscape is essential for predicting its biological activity and reactivity.

MD simulations are also used to study the interactions between Carvone-5,6-oxide, cis-(+)- and solvent molecules. This can help in understanding its solubility and how the solvent influences its conformational preferences and reactivity. For example, simulations of terpenes in different environments can reveal important structural and dynamic properties. nih.gov

In the context of materials science, MD simulations have been employed to investigate the properties of epoxy resins. researchgate.netresearchgate.net These studies can provide a framework for understanding how smaller epoxide molecules like Carvone-5,6-oxide, cis-(+)- might behave in a polymeric matrix or interact with surfaces. For instance, simulations can predict properties such as the glass transition temperature and free volume in epoxy systems. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling for Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or chemical reactivity. For Carvone-5,6-oxide, cis-(+)-, QSAR models can be developed to predict its reactivity towards various nucleophiles or its potential biological effects.

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the chemical structure of the molecule. These descriptors can be derived from quantum chemical calculations and can include electronic, steric, and thermodynamic properties. For a series of epoxides, these descriptors can be used to model their chemical reactivity. oup.com

Once the descriptors are calculated, statistical methods such as Partial Least Squares (PLS) are used to build a mathematical model that correlates the descriptors with the observed activity or reactivity. oup.com Such models can then be used to predict the properties of new or untested compounds, including different isomers or derivatives of carvone oxide.

QSAR studies have been successfully applied to model the enantioselectivity of epoxide hydrolases in the ring-opening of epoxides. nih.gov These models, often built using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can predict which enantiomer of an epoxide will react preferentially. nih.gov Furthermore, QSAR models based on the Hard and Soft Acids and Bases (HSAB) theory can aid in the predictive hazard evaluation of epoxides by correlating their chemical reactivity with bioactivity. acs.org

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, which can be invaluable for the identification and characterization of compounds like Carvone-5,6-oxide, cis-(+)-.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the chemical shifts of ¹H and ¹³C NMR spectra. These predicted spectra can then be compared with experimental data to confirm the structure of the molecule. There are established workflows for predicting experimental proton spectra with good accuracy. github.io For instance, a predicted ¹H NMR spectrum for carvone oxide is available in the Human Metabolome Database. hmdb.ca

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can also be simulated computationally. By calculating the vibrational frequencies and intensities, a theoretical IR or Raman spectrum can be generated. These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For example, DFT calculations using the B3LYP functional with a 6-31G+(d,p) basis set have been used to predict the vibrational spectra of organic molecules. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for a Carvone Oxide Structure (Source: Based on data from the Human Metabolome Database for (1ξ,4ξ,6ξ)-Carvone oxide) hmdb.ca

Atom NumberPredicted Chemical Shift (ppm)
11.85
24.93
34.79
42.59
52.11
62.45
73.25
81.3
92.0
101.74

Advanced Research Perspectives and Future Directions

Development of Novel Catalytic Systems for Enantioselective Epoxidation of Carvone (B1668592)

The regiospecific epoxidation of carvone presents a significant challenge in organic chemistry due to the presence of two distinct double bonds within the molecule. researchgate.net The synthesis of specific enantiopure epoxides from carvone is a topic of increasing interest, driving the development of sophisticated catalytic methods. mdpi.comresearchgate.net Researchers are moving beyond traditional stoichiometric oxidants, which can be expensive and generate significant waste, to more efficient and selective catalytic systems. mdpi.com

Current research focuses on several classes of catalysts:

Organocatalysts: Metal-free catalysts such as proline, quinidine, and diphenylprolinol have been successfully employed in the diastereoselective synthesis of carvone epoxy derivatives. mdpi.comresearchgate.net These catalysts operate through intermediates like bromoesters, allowing for the separate formation of enantiopure epoxides. mdpi.com The use of chiral amino acids and quinine (B1679958) derivatives can facilitate enantioselective halogenation, a key step in some multi-step epoxidation sequences. mdpi.com

Metal-Based Catalysts: A variety of metals have been investigated for their catalytic activity in carvone oxidation, including gallium, aluminum, vanadium, and tungsten. mdpi.com More recently, synthetic non-heme iron complexes have shown unprecedented activity and enantioselectivity for the epoxidation of α,β-unsaturated enones, a class of compounds to which carvone belongs. nih.gov These iron(II) complexes, often derived from proline and benzimidazole, offer a pathway to a wide range of epoxyketones with high enantiomeric purity. nih.gov

4-Substituted-α,α-diaryl-prolinols: This class of organocatalysts has been synthesized and proven effective in the asymmetric epoxidation of α,β-enones. nih.gov Studies have shown that both the steric bulk and the electronic properties of substituents on the catalyst influence enantioselectivity, allowing for fine-tuning of the reaction to achieve high yields and enantiomeric excesses under mild conditions. nih.gov

Catalyst TypeSpecific Catalyst ExampleKey FeaturesReference
OrganocatalystProline, Quinidine, DiphenylprolinolEnables diastereoselective synthesis via bromoester intermediates; metal-free. mdpi.comresearchgate.net
Metal-Based CatalystNon-heme Iron(II) ComplexesHigh activity and enantioselectivity for epoxidation of enones. nih.gov
Organocatalyst4-Substituted-α,α-diaryl-prolinolsSubstituent effects allow for tuning of enantioselectivity. nih.gov

Exploration of Unconventional Reaction Pathways for Carvone-5,6-oxide Synthesis

Beyond traditional catalytic methods, researchers are exploring unconventional energy sources and reaction conditions to access complex molecules like Carvone-5,6-oxide. These approaches have the potential to offer new selectivity, improve efficiency, and reduce environmental impact.

Photochemical Reactions: Photochemistry provides access to unique reaction pathways that are often inaccessible through thermal methods. acs.org For instance, the Norrish type reactions involve the excitation of carbonyl compounds, leading to bond cleavages and rearrangements that can form complex cyclic products. acs.org While not yet specifically applied to Carvone-5,6-oxide, the principles of photochemical [2+2] cycloadditions followed by thermal ring-opening have been used to construct advanced polycyclic skeletons in the synthesis of other natural products. acs.org Such strategies could potentially be adapted to create the desired epoxide from a carvone-derived precursor.

Biocatalysis: The use of enzymes for chemical transformations is a growing field. Biocatalytic methods for the epoxidation of terpenes, such as β-pinene, have been described in the literature. researchgate.net This suggests that enzymatic systems could be developed or engineered to perform the selective epoxidation of carvone's external double bond to yield Carvone-5,6-oxide with high enantiopurity.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Instead of relying solely on a chemist's intuition, AI models can identify patterns from vast databases of documented reactions. chemcopilot.com For the synthesis of Carvone-5,6-oxide, this technology can be applied in several ways:

Reaction Outcome Prediction: ML algorithms can predict the yield or selectivity of an epoxidation reaction under a specific set of conditions. chemeurope.comeurekalert.org By analyzing molecular fingerprints—numerical representations of chemical structures—these models can forecast the success of a reaction without the need for extensive trial-and-error experimentation. eurekalert.org

Catalyst Design: AI can be used to design novel catalysts with desired properties. By learning the relationship between a catalyst's structure (e.g., its steric and electronic factors) and its performance, ML can suggest new catalyst candidates for the highly selective epoxidation of carvone. chemeurope.comeurekalert.org

Process Optimization: AI tools can predict optimal reaction conditions, such as temperature, solvent, and pressure, to maximize the yield of the target product and minimize byproducts. chemcopilot.com This streamlines the development process, making synthesis more efficient and sustainable. chemcopilot.comchemeurope.com

Mechanistic Understanding of Complex Biological Interactions Involving Carvone-5,6-oxide

While the parent compound, carvone, is known to possess a range of pharmacological properties, including anti-inflammatory and antimicrobial effects, the precise biological mechanisms of its epoxide derivatives are less understood. nih.govnih.gov Future research is directed at elucidating how the introduction of the cis-epoxide ring at the 5,6-position alters the molecule's interaction with biological targets.

Key research questions include:

Target Identification: Computational tools, such as the Ligand Express drug discovery platform, can predict the protein targets of small molecules. nih.gov Initial analyses of carvone and its derivatives show they are involved in a multitude of "cellular processes". nih.gov A focused in-silico and in-vitro screening of Carvone-5,6-oxide is needed to identify its specific molecular targets, such as enzymes or receptors.

Mechanism of Action: Carvone's biological effects have been linked to its influence on cell membranes and its ability to induce processes like apoptosis. nih.gov Research must investigate whether Carvone-5,6-oxide acts via similar or novel pathways. Understanding how the epoxide's unique three-dimensional structure and chemical reactivity affect its binding to cellular targets is crucial. For example, studies on carvone derivatives have shown a reduction in lipopolysaccharide-induced nitric oxide production in macrophage cell lines, indicating an anti-inflammatory effect. nih.gov Mechanistic studies would aim to pinpoint the specific proteins in the inflammatory cascade that are modulated by the epoxide.

Structure-Activity Relationship: The enone group in carvone is considered important for its biological activity. nih.gov A critical area of study is how the addition of the epoxide functionality modifies this activity. By comparing the biological effects of carvone, Carvone-5,6-oxide, and other derivatives, researchers can build a comprehensive structure-activity relationship profile, guiding the design of future compounds with enhanced potency or specificity.

Q & A

Basic: What are the key considerations when synthesizing cis-(+)-Carvone-5,6-oxide to ensure high purity and yield?

Methodological Answer:
Synthesis requires optimization of reaction conditions (e.g., solvent, temperature, catalysts) and purification methods (e.g., column chromatography, recrystallization). Analytical techniques like NMR (to confirm stereochemistry), HPLC (for purity assessment), and mass spectrometry (for molecular weight verification) are critical. Document experimental protocols rigorously to enable replication, adhering to guidelines for detailed experimental sections in research papers .

Advanced: How can researchers resolve contradictions in reported biological activities of cis-(+)-Carvone-5,6-oxide across different studies?

Methodological Answer:
Conduct a systematic review to identify variables causing discrepancies, such as differences in experimental models, concentrations, or assay conditions. Use meta-analysis to statistically synthesize data, applying tools like random-effects models to account for heterogeneity. Collaborate with statisticians to design robustness checks and sensitivity analyses .

Basic: What spectroscopic methods are most effective for characterizing the structural integrity of cis-(+)-Carvone-5,6-oxide?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups.
  • IR Spectroscopy : Identify epoxide and carbonyl stretches.
  • Mass Spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns.
    Cross-reference data with literature and ensure purity ≥95% via HPLC .

Advanced: What experimental strategies can be employed to investigate the metabolic pathways of cis-(+)-Carvone-5,6-oxide in biological systems?

Methodological Answer:
Use isotopic labeling (e.g., ¹⁴C or ¹³C) to track metabolic intermediates. Combine in vitro assays (e.g., liver microsomes) with LC-MS/MS for metabolite profiling. Employ computational tools (e.g., molecular docking) to predict enzyme interactions. Validate findings using knockout models or enzyme inhibitors .

Basic: How should a literature review be structured to comprehensively evaluate existing research on cis-(+)-Carvone-5,6-oxide?

Methodological Answer:

  • Step 1 : Use databases like SciFinder, PubMed, and Web of Science with keywords: "Carvone-5,6-oxide," "epoxide derivatives," and "biological activity."
  • Step 2 : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies, in vivo/in vitro data).
  • Step 3 : Organize findings thematically (synthesis, bioactivity, stability) and identify gaps (e.g., limited enantiomer-specific studies) .

Advanced: What are the challenges in computational modeling of cis-(+)-Carvone-5,6-oxide’s reactivity, and how can they be methodologically addressed?

Methodological Answer:
Challenges include accurately parameterizing the epoxide ring’s electronic effects and solvent interactions. Use hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to model reaction pathways. Validate predictions with experimental kinetics data (e.g., Arrhenius plots) and benchmark against known epoxide analogs .

Basic: What are the best practices for ensuring reproducibility in experiments involving cis-(+)-Carvone-5,6-oxide?

Methodological Answer:

  • Documentation : Record batch-specific details (supplier, purity) and environmental conditions (humidity, temperature).
  • Replication : Perform triplicate experiments with independent replicates.
  • Controls : Include positive/negative controls in bioactivity assays.
    Follow journal guidelines for transparent reporting of methods and data .

Advanced: How can researchers design experiments to differentiate between enantiomer-specific effects of cis-(+)-Carvone-5,6-oxide versus its racemic mixture?

Methodological Answer:

  • Chiral Separation : Use chiral HPLC or enzymatic resolution to isolate enantiomers.
  • Enantiomer-Specific Assays : Compare bioactivity in enantiopure vs. racemic forms across multiple cell lines or in vivo models.
  • Statistical Design : Apply factorial ANOVA to isolate enantiomer-concentration interactions. Reference IUPAC guidelines for stereochemical nomenclature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.